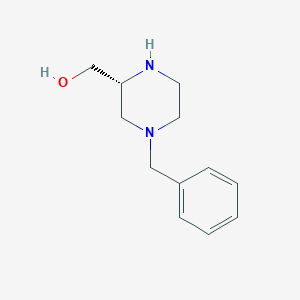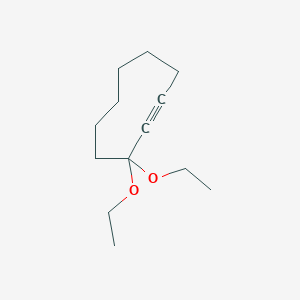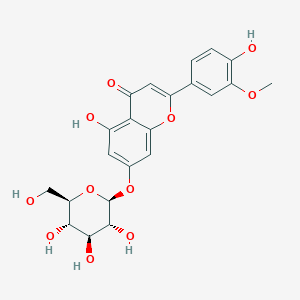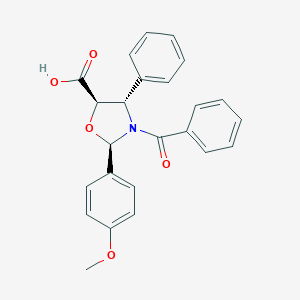
5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Vue d'ensemble
Description
The compound “5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid” belongs to the class of organic compounds known as benzothiophenes, which are aromatic heterocyclic compounds containing a benzene fused to a thiophene ring . The trifluoromethyl group is a common functional group in organic chemistry, characterized by the presence of three fluorine atoms attached to a carbon atom. Carboxylic acids are organic compounds containing a carboxyl functional group (-COOH).
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group and the carboxylic acid group to the benzothiophene backbone. This could potentially be achieved through various organic reactions, such as nucleophilic aromatic substitution or palladium-catalyzed coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic benzothiophene ring, the electron-withdrawing trifluoromethyl group, and the polar carboxylic acid group. These functional groups could significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The trifluoromethyl group is known to undergo various reactions, including radical trifluoromethylation . The carboxylic acid group is also reactive and can participate in a variety of reactions, such as esterification and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, while the carboxylic acid group could contribute to its acidity .Applications De Recherche Scientifique
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamides (BTAs), including derivatives similar to 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, play a crucial role in supramolecular chemistry. Their simple structure combined with an understanding of their supramolecular self-assembly behavior makes them useful in applications spanning from nanotechnology to polymer processing and biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding showcases the compound's versatility in the field of nanotechnology (Cantekin, de Greef, & Palmans, 2012).
Environmental Biodegradability
Polyfluoroalkyl chemicals, which include compounds like 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, are extensively used in various industrial applications. These chemicals can degrade into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), raising environmental concerns. A detailed review of environmental biodegradability studies highlights the need for understanding the degradation pathways and the formation of degradation intermediates and products of such polyfluoroalkyl chemicals (Liu & Avendaño, 2013).
Microbial Degradation and Industrial Applications
The carboxylic acid functionality, as found in 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, is of interest due to its versatility as precursors for various industrial chemicals. Understanding the impact of these acids on microbes like E. coli and S. cerevisiae is crucial, as these acids can inhibit microbial growth at concentrations below desired yield and titer. The study of microbial inhibition by carboxylic acids is significant in identifying metabolic engineering strategies to increase microbial robustness for industrial applications (Jarboe, Royce, & Liu, 2013).
Solvent Development for Carboxylic Acid Extraction
The extraction of carboxylic acids from aqueous streams is a significant area of interest, with applications in creating bio-based plastics. Research on solvent developments for the liquid-liquid extraction (LLX) of carboxylic acids like 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid offers insights into improving traditional solvent systems and exploring new ones like ionic liquids. This work is crucial for advancing the technology for acid extractions, especially considering the growing desire to produce organic acids through fermentative routes (Sprakel & Schuur, 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O2S/c11-10(12,13)6-1-2-7-5(3-6)4-8(16-7)9(14)15/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIKYRUNAMGSHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382414 | |
| Record name | 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
CAS RN |
244126-64-5 | |
| Record name | 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

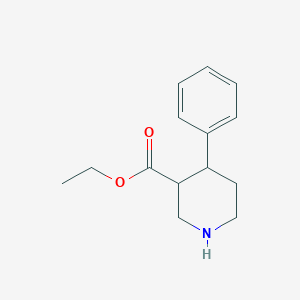

![2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]-acetonitrile](/img/structure/B180628.png)

